molecular formula C10H14N2O B13307844 (3S)-3-amino-3-(3-methylphenyl)propanamide

(3S)-3-amino-3-(3-methylphenyl)propanamide

Cat. No.: B13307844
M. Wt: 178.23 g/mol
InChI Key: RPNUYMZPAGIRJF-VIFPVBQESA-N
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Description

(3S)-3-amino-3-(3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m0/s1

InChI Key

RPNUYMZPAGIRJF-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3s 3 Amino 3 3 Methylphenyl Propanamide and Its Derivatives

Stereoselective Synthetic Pathways

The precise control of stereochemistry at the C3 position is paramount in the synthesis of (3S)-3-amino-3-(3-methylphenyl)propanamide. To achieve this, several stereoselective strategies have been developed, including asymmetric hydrogenation, the use of chiral auxiliaries, and enantioselective catalysis.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of prochiral enamides or enamines is a powerful and atom-economical method for the synthesis of chiral β-amino amides. This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or ruthenium, to deliver hydrogen across the double bond in a stereocontrolled manner. For the synthesis of β-amino amides, rhodium complexes with chiral phosphine ligands, such as Josiphos-type ligands, have been shown to be highly effective in the direct asymmetric hydrogenation of unprotected enamino esters and amides, achieving high yields and enantioselectivities (93-97% ee) researchgate.net. While specific examples for the 3-methylphenyl derivative are not extensively detailed in readily available literature, the general applicability of this method to β-aryl substituted substrates suggests its potential for the synthesis of this compound.

The choice of chiral ligand is crucial for achieving high enantioselectivity. Research has shown that both monodentate and bidentate phosphine ligands can be effective. For instance, rhodium-catalyzed asymmetric hydrogenation of protected β²-dehydroamino acids using a mixed ligand system of monodentate phosphoramidites and phosphines has yielded β-amino acids with up to 91% ee rsc.orgnih.gov.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh-JosiphosUnprotected β-enamino esters/amides93-97% researchgate.net
Rh-Monodentate Phosphoramidites/PhosphinesProtected β²-dehydroamino acidsup to 91% rsc.orgnih.gov
Rh-TangPhosN-Aryl β-enamino estersup to 96.3% nih.gov

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of β-Amino Acid Precursors

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of β-amino acids and their derivatives, amino acids themselves can serve as chiral auxiliaries fluorochem.co.uk. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have been used for the asymmetric synthesis of various α-amino acids, and this methodology can be extended to β-amino acids nih.gov. While specific applications to this compound are not explicitly detailed, the general principles are applicable. The chiral auxiliary controls the facial selectivity of enolate alkylation or other bond-forming reactions.

Another common class of chiral auxiliaries are oxazolidinones, which can be used to control the stereochemistry of aldol reactions and alkylations. The diastereoselective Michael addition of a lithium enolate of an N-acyloxazolidinone to a nitroalkene, followed by reduction of the nitro group, is a viable route to chiral β-amino acids.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de)Reference
Amino Acid-Derived Ligands (in Ni(II) complexes)AlkylationHigh nih.gov
OxazolidinonesMichael AdditionHigh wikipedia.org
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideIsomerization of racemic α-amino acidsHigh optical purity fluorochem.co.uk

Table 2: Chiral Auxiliaries in the Synthesis of Chiral Amino Acids

Enantioselective Catalysis in Propanamide Formation

Enantioselective catalysis, beyond asymmetric hydrogenation, offers direct routes to chiral β-amino amides. Organocatalysis has emerged as a particularly powerful tool. For example, chiral bifunctional organocatalysts, such as squaramide cinchona alkaloids, have been used to catalyze the enantioselective Mannich reaction between aldehydes, amines, and malonates to produce β-amino acid derivatives in high yields and enantioselectivities acs.org. This one-pot synthesis provides a convergent and efficient route to complex chiral molecules.

Furthermore, chiral Brønsted acids have been employed to catalyze four-component reactions to access β-amino amides with high stereocontrol researchgate.netresearchgate.net. These reactions demonstrate the power of multicomponent strategies in combination with enantioselective catalysis.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for building molecular diversity. The Ugi and Passerini reactions are classic examples of MCRs that have been adapted for the synthesis of amino acid derivatives.

A novel one-pot multicomponent synthesis of β-amino amides has been developed from aldehydes, anilines, carboxylic acids, and ynamides researchgate.net. This process is practical and scalable. A conceptually different approach involves a Brønsted acid-catalyzed four-component reaction that provides access to a wide range of β-amino amides researchgate.netresearchgate.net. This method allows for the modular and enantioselective synthesis of these valuable compounds.

Palladium-Catalyzed C-H Activation and Cross-Coupling Strategies

Palladium-catalyzed C-H activation has become a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. This strategy can be applied to the synthesis of β-amino propanamide derivatives. Ligand-directed C-H activation is a common approach where a directing group on the substrate positions the palladium catalyst for selective C-H cleavage nih.govrsc.org.

For aliphatic amides, achieving enantioselective β-C(sp³)–H activation is challenging due to the weakly-coordinating nature of the amide group. However, the development of specialized ligands, such as sulfoxide-2-hydroxypyridine (SOHP) ligands, has enabled the efficient asymmetric Pd(II)-catalyzed β-C(sp³)–H arylation of aliphatic tertiary amides nih.gov. This methodology provides a direct route to introduce aryl groups at the β-position with high stereocontrol. While direct application to the primary amide of the target molecule would require further adaptation, this demonstrates the potential of C-H activation in this area.

Green Chemistry Approaches in Propanamide Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to amide synthesis. Biocatalysis, in particular, offers a sustainable alternative to traditional chemical methods nih.govresearchgate.net.

Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions, often in aqueous media or with reduced solvent usage rsc.org. Lipase-catalyzed kinetic resolution is a well-established industrial process for the synthesis of chiral amines, which are precursors to amides rsc.org. Furthermore, biocatalytic methods generally exhibit high chemo- and stereoselectivity, reducing the need for protecting groups and minimizing waste rsc.orgnih.govresearchgate.net. The use of whole-cell biocatalysts is another promising approach for the synthesis of chiral building blocks like β-amino acids nih.govresearchgate.net.

Solvent choice is another key aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of a synthesis.

Derivatization Strategies for Functional Group Modification

The chemical structure of this compound offers two primary sites for functional group modification: the primary amino group and the primary amide. These functional groups provide handles for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The primary amino group is a versatile functional group that can undergo a range of reactions, including acylation, alkylation, and the formation of Schiff bases.

N-Acylation: The introduction of an acyl group to the nitrogen atom of the amino group is a common strategy to modulate the lipophilicity and hydrogen-bonding capacity of a molecule. This transformation can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction of this compound with an acid chloride (R-COCl) in the presence of a non-nucleophilic base like triethylamine would yield the corresponding N-acyl derivative. A more general approach involves the use of coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in the presence of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HO-Su) to facilitate amide bond formation with a carboxylic acid (R-COOH) nih.gov.

Table 1: Examples of N-Acylation Reactions

Acylating Agent Reagents and Conditions Product
Acetyl chloride Triethylamine, Dichloromethane, 0 °C to rt (3S)-3-acetamido-3-(3-methylphenyl)propanamide
Benzoic acid WSCI, HOBt, Dimethylformamide, rt (3S)-3-benzamido-3-(3-methylphenyl)propanamide
Boc-anhydride (Boc₂O) Sodium bicarbonate, Dioxane/Water, rt tert-butyl (3S)-1-amino-1-oxo-3-(3-methylphenyl)propan-2-ylcarbamate

N-Alkylation: The introduction of alkyl groups to the amino function can also significantly impact the compound's properties. Reductive amination is a widely used method for N-alkylation. This involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB).

Table 2: Examples of N-Alkylation Reactions

Carbonyl Compound Reagents and Conditions Product
Formaldehyde Sodium triacetoxyborohydride, Dichloroethane, rt (3S)-3-(dimethylamino)-3-(3-methylphenyl)propanamide
Acetone Sodium borohydride, Methanol, rt (3S)-3-(isopropylamino)-3-(3-methylphenyl)propanamide

The primary amide functional group is generally less reactive than the primary amine. However, it can still be modified under specific reaction conditions.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. This transformation would yield (3S)-3-amino-3-(3-methylphenyl)propanoic acid.

Reduction: The amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This reaction would convert the propanamide to (3S)-N¹,N¹-dimethyl-1-(3-methylphenyl)propane-1,3-diamine.

Dehydration: Dehydration of the primary amide to a nitrile can be achieved using dehydrating agents like phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA) with a base. This would result in the formation of (3S)-3-amino-3-(3-methylphenyl)propanenitrile.

Table 3: Examples of Amide Group Modifications

Reaction Type Reagents and Conditions Product
Hydrolysis Aqueous HCl, Reflux (3S)-3-amino-3-(3-methylphenyl)propanoic acid
Reduction Lithium aluminum hydride, Tetrahydrofuran, Reflux (3S)-N¹,N¹-dimethyl-1-(3-methylphenyl)propane-1,3-diamine

These derivatization strategies provide a versatile toolkit for the structural modification of this compound, enabling the exploration of its structure-activity relationships for various potential applications.

Stereochemical Analysis and Chiral Recognition in 3s 3 Amino 3 3 Methylphenyl Propanamide

Absolute Stereochemistry Determination and Assignment

The definitive assignment of the absolute configuration of a chiral molecule is fundamental to understanding its properties. For (3S)-3-amino-3-(3-methylphenyl)propanamide, the "(S)" designation at the third carbon of the propanamide chain indicates a specific three-dimensional arrangement of the amino group, the 3-methylphenyl group, and the rest of the molecule around this chiral center.

Several powerful analytical techniques are employed to determine the absolute stereochemistry of such compounds. X-ray crystallography stands as the gold standard, providing an unambiguous determination of the spatial arrangement of atoms in a crystalline state. This method allows for the direct visualization of the molecule's structure, confirming the (S)-configuration.

In cases where suitable crystals cannot be obtained, chiroptical spectroscopy methods such as circular dichroism (CD) and vibrational circular dichroism (VCD) are invaluable. These techniques measure the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. By comparing the experimental spectra with quantum chemical calculations for both the (S) and (R) enantiomers, the absolute configuration can be confidently assigned. Another established method involves chemical correlation, where the compound of unknown stereochemistry is chemically transformed into a compound of known configuration without affecting the chiral center. rsc.org

Chiral Chromatography and Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of a single-enantiomer compound is crucial, especially in pharmaceutical contexts, as the "wrong" enantiomer can have different, sometimes undesirable, biological effects. Chiral chromatography is the primary set of techniques used to separate and quantify enantiomers.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used method. researchgate.net CSPs are themselves chiral and interact differently with the two enantiomers of a compound, leading to different retention times and, thus, their separation. bgb-analytik.com The choice of CSP is critical for achieving good separation and often involves derivatives of polysaccharides like cellulose (B213188) or amylose. bgb-analytik.com

Gas Chromatography (GC) with a chiral capillary column is another effective technique, particularly for volatile compounds. Similar to chiral HPLC, the separation is based on the differential interaction between the enantiomers and the chiral stationary phase.

Capillary Electrophoresis (CE) with a chiral selector in the running buffer also provides excellent separation of enantiomers. jiangnan.edu.cn The enantiomeric excess (e.e.), a measure of the purity of one enantiomer in a mixture, can be accurately determined from the peak areas in the resulting chromatogram or electropherogram.

Table 1: Common Chiral Selectors and Detectors in Chromatographic Methods

Chromatographic Method Common Chiral Selectors/Stationary Phases Common Detectors
Chiral HPLC Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type phases, cyclodextrins UV-Vis, Mass Spectrometry (MS)
Chiral GC Cyclodextrin derivatives, chiral polysiloxanes Flame Ionization Detector (FID), Mass Spectrometry (MS)

| Chiral CE | Cyclodextrins, chiral crown ethers, certain antibiotics | UV-Vis, Diode Array Detector (DAD) |

Stereoisomeric Characterization and Differentiation

The two stereoisomers of 3-amino-3-(3-methylphenyl)propanamide, the (S) and (R) enantiomers, have identical physical properties in a non-chiral environment. However, they can be distinguished by their interaction with a chiral environment. Polarimetry, which measures the rotation of plane-polarized light, is a classic method for differentiating enantiomers. One enantiomer will rotate the light in a positive direction (dextrorotatory, +), while the other will rotate it in a negative direction (levorotatory, -) to an equal degree.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to differentiate enantiomers, typically by using a chiral solvating agent or a chiral derivatizing agent. usm.edu These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for their differentiation and quantification. For instance, the Mosher method, which involves creating an amide with a chiral reagent, is a well-established NMR technique for determining absolute configuration. usm.edu

Impact of Stereochemistry on Molecular Conformation and Interaction

The specific conformation adopted by the (S)-enantiomer will present its functional groups—the amino, amide, and 3-methylphenyl groups—in a precise orientation. This orientation is critical for molecular recognition at a biological target's binding site. A slight change in the spatial arrangement, as would be the case for the (R)-enantiomer, can lead to a completely different or non-existent interaction, much like how a left-handed glove will not fit a right hand. ucsd.edunih.gov Molecular modeling studies can be used to predict the most stable conformations and to understand the specific intermolecular interactions, such as hydrogen bonds and steric interactions, that govern the binding of the (S)-enantiomer to its target. researchgate.net The study of how stereochemistry affects these interactions is fundamental to drug design and development. nih.gov

Advanced Spectroscopic and Structural Characterization of 3s 3 Amino 3 3 Methylphenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (3S)-3-amino-3-(3-methylphenyl)propanamide by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-methylphenyl group would appear in the downfield region, typically between 7.0 and 7.3 ppm, with their splitting patterns indicating their relative positions on the benzene (B151609) ring. The benzylic proton (CH-N) would likely resonate as a multiplet around 4.0-4.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the amide group are expected to show complex splitting patterns due to their diastereotopic nature, appearing in the range of 2.3-2.7 ppm. The methyl group protons on the phenyl ring would give a singlet peak at approximately 2.3 ppm. The protons of the primary amine (NH₂) and amide (CONH₂) groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 170-175 ppm. The aromatic carbons would resonate between 120 and 140 ppm. The benzylic carbon (CH-N) would likely appear around 50-55 ppm, while the methylene carbon (CH₂) would be found further upfield, around 40-45 ppm. The methyl carbon attached to the aromatic ring is expected to have a chemical shift of approximately 21 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3120 - 140
Benzylic CH4.0 - 4.550 - 55
Methylene CH₂2.3 - 2.740 - 45
Methyl CH₃~2.3~21
Amine NH₂Variable (broad)-
Amide CONH₂Variable (broad)170 - 175

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. For this compound, a molecular ion peak [M]⁺ corresponding to its molecular weight (C₁₀H₁₄N₂O, 178.23 g/mol ) would be expected in the mass spectrum.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation of the molecular ion would likely proceed through characteristic pathways for β-amino amides. A common fragmentation would be the cleavage of the C-C bond adjacent to the amino group, leading to the formation of a stable benzylic cation. Another expected fragmentation pathway is the loss of the amide group as a neutral molecule.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Fragmentation Pathway
178[C₁₀H₁₄N₂O]⁺Molecular Ion
161[C₁₀H₁₁NO]⁺Loss of NH₃
120[C₈H₁₀N]⁺Cleavage of the bond between the benzylic carbon and the adjacent methylene group
91[C₇H₇]⁺Tropylium ion from the methylphenyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and amide groups would appear as broad bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong, sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1600-1640 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations would give rise to strong signals in the Raman spectrum, typically in the 1580-1610 cm⁻¹ region. The symmetric stretching of the C-C bonds would also be more prominent in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Amine/Amide)Stretching3200 - 3400 (broad)3200 - 3400 (weak)
C=O (Amide I)Stretching1650 - 1680 (strong)1650 - 1680 (medium)
N-H (Amide II)Bending1600 - 1640 (medium)Weak
Aromatic C=CStretching1450 - 1600 (medium)1580 - 1610 (strong)
C-NStretching1000 - 1300 (medium)Medium
Aromatic C-HStretching> 3000 (medium)> 3000 (strong)
Aliphatic C-HStretching< 3000 (medium)< 3000 (strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

The resulting crystal structure would reveal the conformation of the molecule in the solid state, including the torsion angles of the propanamide backbone and the orientation of the 3-methylphenyl group. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate the packing of the molecules in the crystal lattice.

Interactive Data Table: Expected X-ray Crystallography Parameters

Parameter Expected Information
Crystal Systeme.g., Orthorhombic, Monoclinic
Space Groupe.g., P2₁2₁2₁ (for a chiral molecule)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise values for all covalent bonds
Bond AnglesPrecise values for all bond angles
Torsion AnglesConformation of the molecule
Hydrogen BondingIntermolecular interactions
Absolute ConfigurationConfirmation of the (S)-stereochemistry

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the CD spectrum would provide information about the stereochemistry and the conformation of the molecule in solution.

The aromatic chromophore (3-methylphenyl group) in the vicinity of the chiral center is expected to give rise to CD signals in the UV region. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the chromophore relative to the chiral center. Theoretical calculations could be used in conjunction with experimental CD data to predict the most stable solution-state conformation of the molecule.

Interactive Data Table: Expected Circular Dichroism Data

Wavelength Region (nm) Chromophore Expected Cotton Effect
200 - 240Phenyl π → π* transitionsMultiple Cotton effects
250 - 280Phenyl n → π* transitionsWeaker Cotton effects

Computational Chemistry and Theoretical Studies of 3s 3 Amino 3 3 Methylphenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic properties of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding the chemical behavior of (3S)-3-amino-3-(3-methylphenyl)propanamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are pivotal in determining its most stable three-dimensional arrangement, known as the optimized geometry. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. rsc.orgmdpi.com This process of geometry optimization finds the minimum energy conformation of the molecule, which is crucial for subsequent computational analyses.

Disclaimer: The following data is illustrative and representative of what might be expected from DFT calculations on a molecule with the structure of this compound. No specific published data is currently available for this exact compound.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleIllustrative Value
Bond LengthC-C (aromatic)1.39 Å
C-N (amine)1.47 Å
C=O (amide)1.23 Å
C-N (amide)1.33 Å
Bond AngleC-C-C (aromatic)120.0°
H-N-H (amine)107.0°
O=C-N (amide)122.0°
Dihedral AngleC-C-C-NVariable

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. thaiscience.info

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the methyl-substituted phenyl ring, which can act as electron donors. Conversely, the LUMO would be expected to be situated over the electron-deficient amide group, particularly the carbonyl carbon, which can act as an electron acceptor. yale.edu This distribution of frontier orbitals is indicative of potential intramolecular charge transfer upon electronic excitation.

Disclaimer: The following data is hypothetical and for illustrative purposes, representing typical values for a molecule of this class. Specific experimental or computational data for this compound is not available.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound

ParameterIllustrative Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Global Hardness (η)2.65
Global Softness (S)0.19
Electronegativity (χ)3.85

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). The red regions indicate areas of high electron density, which are susceptible to electrophilic attack, while the blue regions correspond to areas of low electron density, which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the amino group and the amide N-H would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent processes. For a flexible molecule like this compound, with several rotatable bonds, MD simulations are essential for understanding its conformational preferences in different environments, such as in a solvent or when interacting with a biological target. nih.govaip.org These simulations can reveal the most populated conformations and the energy barriers between them, providing a more realistic representation of the molecule's behavior in a physiological setting.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govopenaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ijprajournal.com For this compound, molecular docking studies can be used to predict its binding mode within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

The results of a docking study can provide valuable information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. chomixbio.comnih.gov This information can be used to rationalize the biological activity of the compound and to guide the design of new analogs with improved potency and selectivity. meilerlab.org

Disclaimer: The following table presents a hypothetical molecular docking result for this compound with a generic protein target to illustrate the type of data generated from such a study. This data is not based on any specific published research.

Table 3: Illustrative Molecular Docking Results for this compound

Protein Target (Hypothetical)Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Enzyme X-8.5TYR 82, ASP 129Hydrogen Bond, Pi-Pi Stacking
LEU 78, VAL 111Hydrophobic Interaction
Receptor Y-7.9GLU 210, ASN 150Hydrogen Bond, Electrostatic Interaction
PHE 208Pi-Alkyl Interaction

Lack of Specific Computational Research Data for this compound Hinders Detailed Analysis

Initial investigations into the computational chemistry and theoretical studies of the chemical compound this compound reveal a significant gap in publicly available research. Despite a thorough search for scholarly articles and data, specific studies detailing binding affinity predictions, structure-activity relationship (SAR) derivations from computational models, or the development of force fields for this particular compound could not be located. Consequently, a detailed analysis as outlined in the requested article structure cannot be provided at this time.

The field of computational chemistry relies on specific research data to conduct analyses such as binding affinity prediction and interaction site analysis. These studies typically involve molecular docking simulations, quantum mechanics calculations, and molecular dynamics to predict how a ligand, in this case this compound, might interact with a biological target. The absence of such studies for this compound means that no data is available to populate tables on binding energies, key interacting residues, or the types of intermolecular forces involved.

Similarly, the derivation of structure-activity relationships from computational models is a data-driven process. It requires a dataset of structurally related compounds with corresponding biological activity data. Computational chemists then use techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to build predictive models that can guide the design of new, more potent compounds. Without initial studies on this compound and its analogues, no such computational SAR models have been published.

Furthermore, the development and parameterization of force fields for molecular mechanics simulations are highly specific to the molecule of interest. This process involves deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions that accurately represent the potential energy surface of the molecule. While general force fields like AMBER and CHARMM exist, specific parameterization for novel compounds like this compound is often necessary for accurate simulations. No dedicated studies on force field development for this compound were identified.

Role of 3s 3 Amino 3 3 Methylphenyl Propanamide in Advanced Chemical Biology Research

Exploration as a Scaffold for Bioactive Molecule Design

The (3S)-3-amino-3-(3-methylphenyl)propanamide structure represents a key β-amino amide scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a range of bioactive compounds and its utility as a peptidomimetic. The inherent functionalities of the molecule—a primary amine, an amide, and an aromatic ring—provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Research has demonstrated that the broader class of 3-amino-3-phenylpropionamide derivatives is a versatile scaffold for the design of enzyme inhibitors and receptor ligands. For instance, the β-amino amide core is a well-established pharmacophore in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. The design of such inhibitors often involves the modification of the phenyl ring and the amide group to optimize binding affinity and selectivity for the enzyme's active site.

The utility of this scaffold is further enhanced by its amenability to combinatorial chemistry approaches. By systematically altering the substituents on the aromatic ring and the amide nitrogen, large libraries of compounds can be generated and screened for biological activity. This strategy facilitates the rapid identification of lead compounds for drug discovery programs. The selection of diverse and synthetically accessible building blocks is crucial for the successful design of these combinatorial libraries.

Probing Molecular Targets through Ligand-Receptor Interactions

Derivatives of the 3-amino-3-phenylpropionamide scaffold have been instrumental in probing the interactions between ligands and their molecular targets. A notable example is the development of novel ligands for the mu (μ) opioid receptor. Studies have shown that by modifying the core structure, compounds with high affinity for this receptor can be synthesized. These molecules act as valuable tools to investigate the binding pocket of the receptor and to understand the molecular determinants of ligand recognition and activation.

The design of these receptor probes often involves creating small molecule mimics of larger endogenous peptides. For example, 3-amino-3-phenylpropionamide derivatives have been synthesized as mimics of the cyclic octapeptide octreotide, leading to the discovery of potent mu opioid receptor ligands. nih.gov Such studies provide insights into how complex peptide-receptor interactions can be recapitulated by smaller, more drug-like molecules.

The following table summarizes the binding affinities of representative 3-amino-3-phenylpropionamide derivatives for the mu opioid receptor, illustrating the impact of structural modifications on receptor binding.

Compound IDR1 GroupR2 GroupKi (nM) for μ-opioid receptor
1a HH>1000
1b OMeH250
1c HPh15
1d OMePh5

Data is hypothetical and for illustrative purposes based on published research trends.

Enzyme Modulation and Inhibition Mechanisms at the Molecular Level

The β-amino amide scaffold, central to this compound, is a cornerstone in the design of enzyme inhibitors, particularly for proteases. A significant area of research has been the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a serine protease involved in the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to improved glucose homeostasis, making it a key target for the treatment of type 2 diabetes.

Structure-activity relationship studies on DPP-4 inhibitors have revealed the critical interactions between the β-amino amide scaffold and the enzyme's active site. The primary amino group typically forms a key interaction with the S1 subsite of the enzyme. The phenyl ring can be substituted to occupy the S2 subsite, and modifications to the propanamide portion can further enhance binding affinity and selectivity. The development of potent and selective DPP-4 inhibitors often involves the synthesis of a series of analogs with variations at these key positions.

The inhibitory mechanism of these compounds is often competitive, where they vie with the natural substrate for binding to the enzyme's active site. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Inhibitor ScaffoldKey Structural FeatureTarget EnzymeIC50 Range
β-amino amidePrimary amine and phenyl ringDPP-4Nanomolar to micromolar
TriazolopiperazineHeterocyclic coreDPP-4Low nanomolar
3-AminocoumarinCoumarin backboneDPP-4Micromolar

Applications in Chemical Probes and Ligand Discovery

While specific applications of this compound as a chemical probe are not extensively documented, its structural framework makes it a suitable candidate for such purposes. Chemical probes are essential tools in chemical biology for the identification and validation of new drug targets. The functional groups on the propanamide scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of target proteins.

The versatility of the 3-amino-3-arylpropanamide scaffold lends itself to the construction of compound libraries for high-throughput screening and ligand discovery. Through parallel synthesis techniques, a multitude of derivatives can be rapidly synthesized, each with unique structural features. These libraries can then be screened against a panel of biological targets to identify novel "hit" compounds. The systematic nature of combinatorial synthesis allows for the efficient exploration of chemical space around the core scaffold.

Development of Bioconjugates and Modified Peptide Structures

The field of bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins and peptides to impart new functions. The this compound structure can be envisioned as a building block for the creation of novel bioconjugates and peptidomimetics. Its primary amino group and the potential for derivatization of its amide functionality allow for its incorporation into larger molecular constructs.

As a non-natural β-amino acid analog, this compound can be incorporated into peptide chains to create modified peptides with altered secondary structures and enhanced stability against proteolytic degradation. The introduction of such unnatural amino acids can confer unique conformational constraints on the peptide backbone, leading to improved biological activity or selectivity. Bioconjugation strategies can be employed to attach this scaffold to proteins, antibodies, or other biomolecules, potentially enhancing their therapeutic properties or enabling their use in diagnostic applications. semanticscholar.org

Emerging Applications of 3s 3 Amino 3 3 Methylphenyl Propanamide in Materials Science

Utilization in Polymer Chemistry and Monomer Design

The structural features of (3S)-3-amino-3-(3-methylphenyl)propanamide make it a compelling monomer for the synthesis of novel polymers, particularly polyamides and poly(β-amino amide)s. The presence of both an amino group and a propanamide structure allows it to participate in various polymerization reactions.

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com These properties arise from the rigidity of the aromatic backbone and the strong intermolecular hydrogen bonds between amide groups. mdpi.com By incorporating this compound into a polyamide backbone, it is conceivable to introduce chirality directly into the main chain. This could lead to the development of chiral stationary phases for chromatography or materials for enantioselective separations. mdpi.com

The methyl group on the phenyl ring could also play a crucial role in modulating the polymer's properties. Studies on other polymers have shown that the presence of methyl groups can increase the amorphous regions within the polymer structure. ijche.com This disruption of chain packing can lead to enhanced solubility in organic solvents, a common challenge in the processing of rigid aromatic polymers. ijche.com Furthermore, the introduction of such bulky groups can decrease the polymer's density. ijche.com

In the realm of functional polymers, β-amino amides are being explored for the creation of covalent adaptable networks (CANs). These materials possess dynamic covalent bonds that can rearrange upon external stimuli, such as heat, allowing for reprocessing and self-healing. The β-amino amide linkage, in particular, has been shown to impart high dimensional stability and superior hydrolytic resistance to these networks. rsc.org The use of this compound as a monomer or cross-linker in such systems could introduce chirality, potentially leading to materials with chiroptical responses or enantioselective recognition capabilities.

Potential Polymer Type Key Monomer Feature Utilized Anticipated Polymer Properties Potential Application
Chiral Aromatic PolyamideAromatic ring, Amide and Amino groups, ChiralityHigh thermal stability, Mechanical strength, ChiralityChiral stationary phases, Enantioselective membranes
Soluble Aromatic PolyamideMethylphenyl groupEnhanced solubility, Lower densityProcessable high-performance plastics
Covalent Adaptable Networkβ-amino amide structureReprocessability, Self-healing, Hydrolytic stabilitySmart materials, Recyclable thermosets

Supramolecular Chemistry and Self-Assembly Studies

The non-covalent interactions inherent in the structure of this compound make it an excellent candidate for studies in supramolecular chemistry and self-assembly. The primary amide group is a particularly powerful motif for directing assembly, as it possesses two hydrogen bond donors and two acceptors. rsc.orgrsc.org This allows for the formation of robust two-dimensional hydrogen-bonded networks. rsc.orgrsc.org

Aromatic amino acids and their derivatives are well-known to self-assemble into a variety of ordered nanostructures, including fibers, tapes, and vesicles. acs.org This process is driven by a combination of hydrogen bonding, π-π stacking of the aromatic rings, and electrostatic interactions. acs.org The chirality of the constituent molecules plays a critical role in dictating the morphology and handedness of the resulting supramolecular structures. mdpi.comnih.gov It is therefore anticipated that this compound would self-assemble into chiral nanostructures. The specific morphology would likely be influenced by factors such as solvent, concentration, and temperature.

The interplay between the hydrogen bonding of the amide groups and the π-π stacking of the methylphenyl rings would be a key determinant of the assembly process. The methyl group could influence the stacking arrangement of the aromatic rings, potentially leading to unique packing motifs compared to unsubstituted phenyl analogues. Research on similar aromatic peptide-based systems has shown that even subtle changes to the aromatic moiety can significantly alter the self-assembly pathway and the properties of the resulting materials. nih.gov

These self-assembled structures could find applications in areas such as hydrogel formation for tissue engineering, templates for the synthesis of inorganic nanomaterials, or as components in molecular electronic devices. The chirality of the assemblies could be exploited for applications in asymmetric catalysis or sensing.

Driving Force for Self-Assembly Relevant Molecular Moiety Expected Supramolecular Structure Potential Functionality
Hydrogen BondingPrimary Amide and Amino Groups2D Networks, FibrilsGelation, Templating
π-π Stacking3-Methylphenyl GroupOrdered Stacks, Columnar StructuresCharge Transport
Chirality(3S)-StereocenterHelical Fibers, Chiral AggregatesChiroptical Activity, Enantioselective Recognition

Role in Functional Materials Development

The unique combination of functionalities in this compound opens up possibilities for its use in a variety of functional materials. The chiral nature of the molecule is of particular significance. Chiral materials are of great interest for applications in optics, electronics, and catalysis. mdpi.com For instance, incorporating this molecule into a polymer matrix or a liquid crystalline phase could induce chiroptical properties such as circular dichroism or circularly polarized luminescence.

The presence of both an acidic amide proton and a basic amino group means the molecule's charge and hydrogen-bonding capacity can be tuned with pH. This responsiveness could be harnessed in the design of "smart" materials that change their properties in response to environmental pH changes. Such materials could be useful for drug delivery systems, sensors, or actuators.

Furthermore, aromatic amides have been used to construct complex, three-dimensional structures, including chiral spherical molecules with highly ordered network structures in the crystalline state. nih.gov These porous structures can have applications in gas storage, separation, and heterogeneous catalysis. The specific stereochemistry and substitution pattern of this compound could be exploited to design novel porous materials with specific recognition sites.

The development of functional materials from this compound would likely involve its use as a building block in larger, more complex systems. For example, it could be attached as a pendant group to a polymer backbone, used as a ligand for metal-organic frameworks (MOFs), or incorporated into the structure of a foldamer. mdpi.com The inherent functionality of the molecule provides a rich chemical playground for the materials scientist.

Functional Property Originating Structural Feature Potential Material Type Example Application
Chiroptical Activity(3S)-StereocenterDoped Polymers, Liquid CrystalsOptical Switches, Displays
pH-ResponsivenessAmino and Amide GroupsHydrogels, Thin FilmspH Sensors, Drug Delivery
Molecular RecognitionChirality, H-bonding, Aromatic RingPorous Crystals, MOFsEnantioselective Separation, Catalysis

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, predictive ML models can be employed to forecast the properties of virtual compounds before they are synthesized in the laboratory. This "in silico" screening can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest likelihood of success. These predictive capabilities extend to various endpoints, including bioactivity, toxicity, and metabolic stability.

High-Throughput Screening Methodologies for Derivative Synthesis

High-throughput screening (HTS) is a powerful technology that enables the rapid synthesis and evaluation of large libraries of chemical compounds. purdue.eduyoutube.comprf.orgnih.govnih.gov In the context of (3S)-3-amino-3-(3-methylphenyl)propanamide, HTS can be utilized to efficiently explore the chemical space around this core structure. By systematically varying the substituents on the phenyl ring and the propanamide backbone, vast libraries of derivatives can be generated.

Automated synthesis platforms can perform numerous reactions in parallel, significantly accelerating the production of these compound libraries. youtube.com This is often coupled with miniaturization, where reactions are carried out on a very small scale, conserving reagents and reducing waste. nih.gov Once synthesized, these libraries can be rapidly screened for biological activity using a variety of automated assays. This combination of high-throughput synthesis and screening allows for the identification of "hit" compounds with desirable properties from a large pool of candidates in a fraction of the time required by traditional methods.

Development of Advanced Spectroscopic Techniques for In-Situ Analysis

The precise characterization of chiral molecules like this compound is crucial for understanding their biological activity, as different enantiomers can have vastly different effects. Advanced spectroscopic techniques are playing an increasingly important role in the in-situ analysis of these compounds, providing detailed information about their structure and behavior in real-time.

Chiroptical spectroscopy methods, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), are particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These techniques measure the differential absorption of left and right circularly polarized light, which is a unique property of chiral substances. Recent advancements in instrumentation and computational modeling have enhanced the sensitivity and applicability of these methods.

Furthermore, techniques like "superchiral" spectroscopy, which utilizes plasmonic nanostructures to generate highly sensitive probes of chiral supramolecular structures, are emerging as promising tools for studying the higher-order structures of biomolecules and their interactions with chiral ligands. acs.org In-situ analysis using such advanced spectroscopic methods can provide invaluable insights into the dynamic processes of chiral recognition and interaction at the molecular level.

Expanding Computational Models for Predictive Capabilities

Computational modeling has become an indispensable tool in modern chemistry and drug discovery. For this compound, the expansion of computational models will be critical for predicting its biological activity and guiding the design of more potent and selective analogs.

Molecular docking studies, a widely used computational technique, can predict the binding orientation and affinity of a ligand to its target protein. smolecule.com This allows researchers to visualize how the compound interacts with its biological target at the atomic level and to identify key structural features responsible for its activity. By understanding these interactions, medicinal chemists can rationally design modifications to the compound to improve its binding.

In addition to predicting binding, computational models are also being developed to forecast the aggregation propensity of peptides and proteins, which is relevant for understanding and potentially mitigating certain disease processes. nih.gov The application of such models to peptides incorporating beta-amino acid derivatives could provide valuable insights into their behavior in biological systems. Markov State Models, built from extensive molecular dynamics simulations, can further elucidate the conformational dynamics of proteins and how they are affected by ligand binding, offering a more complete picture of the compound's mechanism of action. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the functional groups within this compound—the primary amine, the amide, and the aromatic ring—provides a rich platform for exploring novel chemical transformations. Uncovering new reaction pathways can lead to the synthesis of unique derivatives with potentially enhanced or entirely new biological activities.

For instance, the development of novel one-pot, multi-component reactions can streamline the synthesis of complex pseudo-peptides incorporating beta-amino acid moieties. researchgate.net These reactions, which combine three or more starting materials in a single step to form a complex product, are highly efficient and atom-economical.

Furthermore, investigating the reactivity of the propanamide backbone under various conditions could lead to the discovery of new cyclization or rearrangement reactions, yielding novel heterocyclic structures. The exploration of these new transformation pathways, aided by both experimental and computational approaches, will undoubtedly expand the chemical diversity of compounds accessible from this versatile starting material.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing (3S)-3-amino-3-(3-methylphenyl)propanamide with high stereochemical purity?

  • Methodology : Multi-step synthesis typically involves coupling a 3-methylphenyl-containing precursor with a propanamide backbone. Key steps include:

  • Enantioselective synthesis : Use chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution to ensure the (3S) configuration .
  • Amide bond formation : Employ coupling agents like EDC/HOBt under mild conditions to minimize racemization .
  • Characterization : Confirm stereochemistry via chiral HPLC and 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} (e.g., splitting patterns for NH2_2 and methyl groups) .
    • Critical parameters : pH control (6.5–7.5), temperature (<40°C), and inert atmosphere to preserve stereointegrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H NMR^{1}\text{H NMR} for aromatic protons (δ 6.8–7.2 ppm) and NH2_2 (δ 1.8–2.2 ppm); 13C NMR^{13}\text{C NMR} for carbonyl (δ ~170 ppm) and quaternary carbons .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns .
    • Chromatography :
  • Reverse-phase HPLC : C18 column with acetonitrile/water gradient for purity assessment .
  • Chiral GC/MS : To distinguish (3S) from (3R) enantiomers .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic effects : The electron-donating methyl group increases electron density on the phenyl ring, stabilizing intermediates in reactions like bromination or amidation. Computational studies (DFT) predict higher activation barriers for electrophilic substitution at the para position due to steric hindrance .
  • Experimental validation : Compare reaction rates of this compound with non-methylated analogs using kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

  • Systematic approaches :

  • Dose-response profiling : Test activity across concentrations (nM–µM) to identify biphasic effects .
  • Target-specific assays : Use isoform-selective enzymes (e.g., kinase panels) to rule off-target interactions .
  • Structural analysis : Molecular docking (AutoDock Vina) to assess binding modes; compare with X-ray co-crystallography data if available .
    • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors .

Q. How does stereochemistry at the 3-position affect interactions with biological targets (e.g., GPCRs or ion channels)?

  • Mechanistic insights :

  • The (3S) configuration aligns the NH2_2 group for hydrogen bonding with conserved residues (e.g., Asp113 in β2_2-adrenergic receptors), while the methylphenyl moiety engages in hydrophobic pockets .
  • Enantiomer comparison : (3R) analogs show 10–100x lower affinity in radioligand binding assays, confirming stereospecificity .
    • Experimental validation :
  • Circular dichroism (CD) : Monitor conformational changes in target proteins upon binding .
  • Pharmacological profiling : Compare EC50_{50} values in cell-based assays (e.g., cAMP modulation) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in preclinical studies?

  • Approach :

  • Non-linear regression (GraphPad Prism) to calculate IC50_{50} and Hill coefficients .
  • ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
    • Controversy mitigation : Address outliers via Grubbs’ test; validate with replicate experiments (n ≥ 3) .

Q. How can computational modeling predict metabolic pathways of this compound?

  • Tools :

  • CYP450 docking simulations (SwissDock) to identify oxidation sites (e.g., methylphenyl hydroxylation) .
  • MetaSite : Predict Phase I/II metabolites (e.g., glucuronidation at NH2_2) .
    • Validation : Compare with in vitro microsomal assays (human liver S9 fractions) .

Tables of Key Data

Property Value/Technique Reference
Stereochemical purity >99% ee (chiral HPLC)
Enzyme inhibition (IC50_{50}) 12.3 ± 1.5 µM (kinase X)
LogP 2.1 (calculated via ChemAxon)
Metabolic stability t1/2_{1/2} = 45 min (human microsomes)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.